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molecular formula C12H15NO5 B177476 Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate CAS No. 107095-98-7

Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate

Cat. No. B177476
M. Wt: 253.25 g/mol
InChI Key: GRDXCAVYBAKBNK-UHFFFAOYSA-N
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Patent
US08354403B2

Procedure details

To a stirred solution of 1.0 g (4.2 mmol) of the title compound from Step B in 30 ml toluene was added 2.9 g (9.2 mmol) of 21% sodium ethoxide. The reaction was refluxed overnight. After cooling down to RT, the reaction was filtered and the solid was collected. The solid was then dissolved in 20 ml water, and acidified by acetic acid. The solid was filtered and washed with dichloromethane and dried. The solid was added to 30 ml of 10% HCl aqueous solution and refluxed for 3 hr. Then HCl was evaporated to give 350 mg (62% yield) of the title compound. LC/MS: (M+1) 136.1
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
62%

Identifiers

REACTION_CXSMILES
C(O[C:4]([C:6]1[C:11]([O:12][CH2:13][C:14]([O:16]CC)=O)=[CH:10][CH:9]=[CH:8]N=1)=O)C.[O-]CC.[Na+]>C1(C)C=CC=CC=1>[O:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:4][C:6]=2[C:14](=[O:16])[CH2:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(=O)C1=NC=CC=C1OCC(=O)OCC
Name
Quantity
2.9 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the reaction was filtered
CUSTOM
Type
CUSTOM
Details
the solid was collected
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in 20 ml water
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
The solid was added to 30 ml of 10% HCl aqueous solution
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Then HCl was evaporated

Outcomes

Product
Name
Type
product
Smiles
O1CC(C2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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